![molecular formula C10H11FN2O3 B1344096 4-(3-Fluoro-4-nitrophenyl)morpholine CAS No. 218301-62-3](/img/structure/B1344096.png)
4-(3-Fluoro-4-nitrophenyl)morpholine
Overview
Description
“4-(3-Fluoro-4-nitrophenyl)morpholine” is a chemical compound with the CAS Number: 218301-62-3 . It has a molecular weight of 226.21 and its IUPAC name is 4-(3-fluoro-4-nitrophenyl)morpholine . The compound appears as a light yellow to brown solid .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O3/c11-9-7-8 (1-2-10 (9)13 (14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The synthesis of “4-(3-Fluoro-4-nitrophenyl)morpholine” involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine .Physical And Chemical Properties Analysis
“4-(3-Fluoro-4-nitrophenyl)morpholine” is a light yellow to brown solid . It has a molecular weight of 226.21 .Scientific Research Applications
Intermediate in Medicinal Chemistry
The compound 4-(3-Fluoro-4-nitrophenyl)morpholine is widely used as a precursor in medicinal chemistry . It has been utilized in the synthesis of various drugs, including antidiabetic and antimigraine medications, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents .
Synthesis of Linezolid
This compound is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical ingredient used against a wide class of Gram-positive pathogens . The continuous production of this intermediate has been explored in microfluidic devices .
Antimicrobial Activity
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which can be synthesized from 4-(3-Fluoro-4-nitrophenyl)morpholine, have shown promising antimicrobial activity . These compounds have been tested against various bacteria and fungi, with some showing potent activity .
Molecular Docking Studies
Molecular docking studies have been performed on these compounds to predict their affinity and orientation at the active enzyme site . These studies can provide valuable insights into the potential biological activity of these compounds .
Antibacterial Evaluation
In a recent study, the antibacterial activity of certain compounds synthesized from 4-(3-Fluoro-4-nitrophenyl)morpholine was evaluated . The most potent compounds were selected for further testing .
Synthesis of Sulfonamides and Carbamates
4-(3-Fluoro-4-nitrophenyl)morpholine is used in the synthesis of new sulfonamides and carbamates . These compounds have been synthesized for biological interest and have shown good yields .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
It is known that the strong electron-withdrawing nitro group in this compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It is known that fluoro-nitrophenyl compounds can undergo various reactions, leading to changes in different biochemical pathways .
Pharmacokinetics
As a research chemical, its bioavailability and pharmacokinetic profile are still under investigation .
Result of Action
Some related compounds have shown antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
properties
IUPAC Name |
4-(3-fluoro-4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVXZXWWCKAODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624280 | |
Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-nitrophenyl)morpholine | |
CAS RN |
218301-62-3 | |
Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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